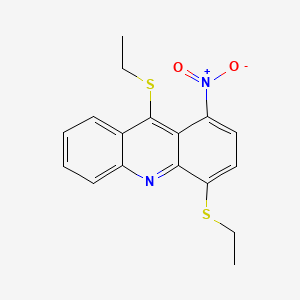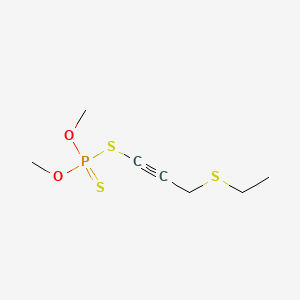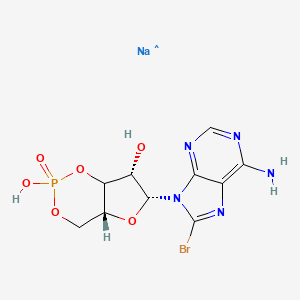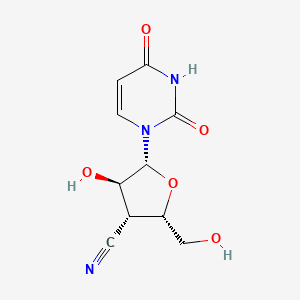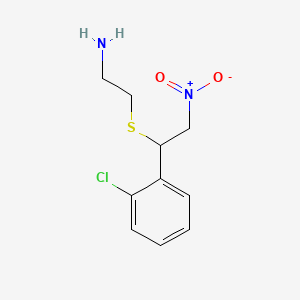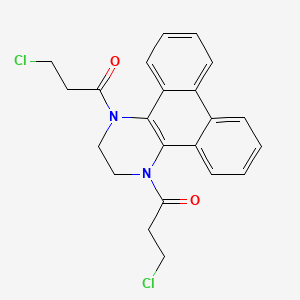
1,4-Bis(3-chloropropanoyl)-1,2,3,4-tetrahydrodibenzo(f,h)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(3-chloropropanoyl)-1,2,3,4-tetrahydrodibenzo(f,h)quinoxaline is a synthetic organic compound known for its complex structure and potential applications in various fields of scientific research. This compound features a dibenzoquinoxaline core, which is a fused ring system, and two 3-chloropropanoyl groups attached at the 1 and 4 positions. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(3-chloropropanoyl)-1,2,3,4-tetrahydrodibenzo(f,h)quinoxaline typically involves multiple steps:
Formation of the Dibenzoquinoxaline Core: The initial step involves the synthesis of the dibenzoquinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a diketone such as benzil under acidic conditions.
Introduction of 3-Chloropropanoyl Groups: The next step involves the acylation of the dibenzoquinoxaline core with 3-chloropropanoyl chloride. This reaction is typically carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the Friedel-Crafts acylation.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(3-chloropropanoyl)-1,2,3,4-tetrahydrodibenzo(f,h)quinoxaline can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the 3-chloropropanoyl groups can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane), and bases (e.g., triethylamine).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, ethanol).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Major Products
Substitution: Derivatives with substituted nucleophiles.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids or other oxidized forms.
Scientific Research Applications
1,4-Bis(3-chloropropanoyl)-1,2,3,4-tetrahydrodibenzo(f,h)quinoxaline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,4-Bis(3-chloropropanoyl)-1,2,3,4-tetrahydrodibenzo(f,h)quinoxaline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(3-bromopropanoyl)-1,2,3,4-tetrahydrodibenzo(f,h)quinoxaline: Similar structure but with bromine atoms instead of chlorine.
1,4-Bis(3-chloropropanoyl)-1,2,3,4-tetrahydrodibenzo(f,h)quinoxaline derivatives: Various derivatives with different substituents on the propanoyl groups.
Uniqueness
This compound is unique due to the presence of the 3-chloropropanoyl groups, which provide specific reactivity and potential for diverse chemical modifications. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
6687-76-9 |
|---|---|
Molecular Formula |
C22H20Cl2N2O2 |
Molecular Weight |
415.3 g/mol |
IUPAC Name |
3-chloro-1-[4-(3-chloropropanoyl)-2,3-dihydrophenanthro[9,10-b]pyrazin-1-yl]propan-1-one |
InChI |
InChI=1S/C22H20Cl2N2O2/c23-11-9-19(27)25-13-14-26(20(28)10-12-24)22-18-8-4-2-6-16(18)15-5-1-3-7-17(15)21(22)25/h1-8H,9-14H2 |
InChI Key |
SNWCJFGZIHDVJY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=C(N1C(=O)CCCl)C3=CC=CC=C3C4=CC=CC=C42)C(=O)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


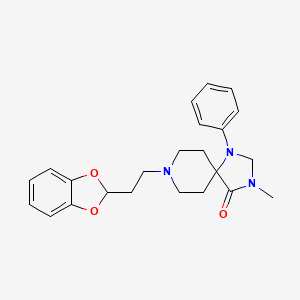



![sodium;(6S,7R)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12806969.png)
![4-(2-Iodophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12806974.png)
![2-Amino-4-methyl-6,7-dihydro-5H-thiopyrano[2,3-d]pyrimidin-7-ol](/img/structure/B12806975.png)
